2H-1-Benzothiopyran-2-one, 6-methyl-
Description
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Structure
3D Structure
Properties
CAS No. |
1199-06-0 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
6-methylthiochromen-2-one |
InChI |
InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 |
InChI Key |
GMBDTRTUBNHGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=O)C=C2 |
Origin of Product |
United States |
Overview of Benzothiopyranone Scaffolds in Organic Chemistry
The term "molecular scaffold" is fundamental to medicinal chemistry, referring to the core structure of a molecule that provides its three-dimensional shape and positions key functional groups in space. chemrxiv.org The benzothiopyranone scaffold, the structural heart of the featured compound, is a bicyclic system where a thiopyran ring is fused to a benzene (B151609) ring. It is a sulfur analog of the well-known coumarin (B35378) (benzopyranone) scaffold. researchgate.net
These scaffolds are considered "privileged structures" because they can bind to multiple biological targets, making them versatile starting points for drug design. mdpi.comnih.gov The benzothiopyranone framework, in particular, has been the basis for developing novel therapeutic agents. For instance, research into creating new treatments for tuberculosis has utilized this scaffold. nih.gov In one study, a series of benzothiopyranone derivatives were designed and synthesized, leading to the discovery of a compound with potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov This highlights the scaffold's utility in generating molecules with significant biological efficacy.
Significance of Methyl Substitution in Thiocoumarin Derivatives
The addition of a methyl group (–CH₃) to a parent scaffold is a common and powerful strategy in organic and medicinal chemistry. This seemingly minor modification can profoundly alter a molecule's physicochemical and biological properties. In the context of thiocoumarin derivatives, the position and presence of a methyl group are critical for tuning the molecule's activity.
The significance of methylation can be broken down into several key effects:
Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the aromatic ring system. This can influence the molecule's reactivity and its ability to participate in intermolecular interactions, such as hydrogen bonding or π-stacking with a biological target.
Steric Influence: The physical bulk of the methyl group can dictate how the molecule fits into a protein's binding pocket. This steric hindrance can either enhance or block interactions, leading to changes in selectivity and potency.
Lipophilicity: A methyl group increases a molecule's lipophilicity, or its affinity for fatty environments. This can impact crucial pharmacokinetic properties, including how the compound is absorbed, distributed, metabolized, and excreted (ADME). For example, increased lipophilicity can improve a molecule's ability to cross cell membranes.
The strategic placement of methyl groups is a key aspect of structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its therapeutic properties. Derivatives such as 7-mercapto-4-methyl coumarin (B35378) are widely used as intermediates to synthesize a variety of bioactive compounds, underscoring the importance of the methyl group in creating diverse chemical libraries. mdpi.com
Historical Context and Evolution of Research on 2h 1 Benzothiopyran 2 One, 6 Methyl
Cyclization Reactions Leading to the Thiocoumarin Core
The formation of the bicyclic thiocoumarin structure is often achieved through intramolecular cyclization reactions, where a suitably substituted benzene (B151609) derivative bearing a sulfur-containing side chain undergoes ring closure.
Intramolecular Aldol (B89426) Cyclization Pathways
Intramolecular aldol condensation is a powerful method for forming cyclic compounds. In the context of thiocoumarin synthesis, this pathway would involve a precursor molecule containing two carbonyl groups positioned to allow for the formation of the six-membered heterocyclic ring. For the synthesis of 6-methylthiocoumarin, a hypothetical precursor could be a 2-(acetylthio)-5-methyl-benzaldehyde derivative with an adjacent carbonyl-containing group. Under basic conditions, an enolate would form and subsequently attack the aldehyde carbonyl, leading to a cyclized intermediate. Dehydration of this aldol addition product would then yield the α,β-unsaturated lactone system characteristic of the thiocoumarin core. While specific examples for 6-methylthiocoumarin are not extensively documented, the principles of intramolecular aldol reactions are well-established for synthesizing various carbocyclic and heterocyclic systems, including coumarins. encyclopedia.pub
Cyclization of Substituted Mercaptophenyl Prop-2-enoic Acids
A prominent method for constructing the thiocoumarin skeleton is the intramolecular cyclization of a substituted 3-(mercaptophenyl)prop-2-enoic acid. nih.govresearchgate.net This reaction typically proceeds under acidic conditions and is analogous to a Friedel-Crafts acylation. For the synthesis of 6-methyl-2H-1-benzothiopyran-2-one, the starting material would be 3-(4-methylthiophenyl)prop-2-enoic acid.
The process involves the activation of the carboxylic acid group, often by conversion to its acyl chloride or by using a strong dehydrating acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃). encyclopedia.pubnih.gov This generates a reactive acylium ion which then undergoes electrophilic attack on the electron-rich aromatic ring at the position ortho to the thioether linkage. The subsequent loss of a proton re-aromatizes the benzene ring and completes the formation of the thiopyranone ring system. The yields for such traditional cyclization reactions can vary, with some reports noting yields between 50% and 90% for the synthesis of 4-hydroxythiocoumarin, though yields for other substituted analogs may be lower. encyclopedia.pubnih.gov
Table 1: Reagents for Intramolecular Cyclization
| Starting Material | Cyclization Reagent | Product | Reference |
|---|---|---|---|
| Thiophenol and Malonic Acid | POCl₃ / AlCl₃ | 4-Hydroxythiocoumarin | encyclopedia.pubnih.gov |
| Substituted Thiophenol | Lewis Acids (e.g., AlCl₃) | Substituted Thiocoumarin | encyclopedia.pubnih.gov |
| 3-(4-methylthiophenyl)prop-2-enoic acid | Polyphosphoric Acid (PPA) | 6-Methyl-2H-1-benzothiopyran-2-one | nih.govresearchgate.net |
Base-Catalyzed Reactions with Active Methylene (B1212753) Compounds
Base-catalyzed condensation reactions, particularly the Knoevenagel condensation, provide a versatile route to coumarins and their thio-analogs. The synthesis of a thiocoumarin via this method involves the reaction of an o-mercaptobenzaldehyde with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate.
For the target molecule, 2-mercapto-5-methylbenzaldehyde (B8764491) would be reacted with an active methylene compound in the presence of a basic catalyst like piperidine (B6355638) or pyridine. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the aldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization (thiolactone formation) to yield the final 6-methylthiocoumarin product. This methodology has been extensively used for coumarin (B35378) synthesis and is adaptable for thiocoumarins, offering a direct approach to the heterocyclic core. researchgate.net
Thionation Strategies for Thiocoumarin Derivatives
Thionation is a direct method to convert a carbonyl group into a thiocarbonyl group. This strategy is particularly useful for synthesizing thiocoumarins from their more readily available coumarin counterparts.
Phosphorus Pentasulfide-Mediated Thionation
Phosphorus pentasulfide (P₄S₁₀) is a classical and effective reagent for the thionation of carbonyl compounds, including lactones like coumarins. To synthesize 6-methyl-2H-1-benzothiopyran-2-one, the precursor 6-methylcoumarin (B191867) is treated with P₄S₁₀ in a high-boiling inert solvent such as xylene or toluene.
The reaction mechanism involves the dissociation of P₄S₁₀ into P₂S₅, which then reacts with the carbonyl oxygen of the coumarin. This process ultimately replaces the exocyclic oxygen atom with a sulfur atom to form the corresponding thiocoumarin. While effective, these reactions can sometimes result in lower yields compared to modern reagents. The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, has been shown to improve yields and reaction conditions, making it a more efficient alternative for converting esters and lactones to their thiono derivatives.
Dehydrogenation Approaches in Thiopyranone Synthesis
Another synthetic strategy involves the creation of the α,β-unsaturated system in the heterocyclic ring through a dehydrogenation reaction. This approach starts with a partially saturated precursor, such as a 3,4-dihydro-2H-1-benzothiopyran-2-one (a thiochromanone-2).
The synthesis of 6-methylthiocoumarin would begin with the corresponding 6-methyl-3,4-dihydro-2H-1-benzothiopyran-2-one. This saturated precursor can be subjected to dehydrogenating agents to introduce the C3-C4 double bond. Common reagents for such transformations include palladium on carbon (Pd/C) at high temperatures, sulfur, selenium, or quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Palladium-catalyzed aerobic dehydrogenation has emerged as a particularly effective method for converting cyclohexanones and cyclohexenes into their aromatic counterparts, and similar principles can be applied to heterocyclic systems. nih.govnih.gov This method provides a route to the thiocoumarin core by first constructing the saturated bicyclic system, which can sometimes be more straightforward, followed by an aromatization step. rsc.org
Table 2: Common Dehydrogenating Agents
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Palladium on Carbon (Pd/C) | High temperature, inert atmosphere | nih.gov |
| Sulfur (S) or Selenium (Se) | High temperature | nih.gov |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Reflux in an inert solvent (e.g., benzene, dioxane) | nih.gov |
| Palladium(II) catalysts (e.g., Pd(OAc)₂) | Aerobic conditions, often with a co-catalyst | nih.govnih.gov |
Advanced Synthetic Transformations for Annulation and Diversification
Modern organic synthesis provides advanced methods for the construction of the benzothiopyranone ring system through cyclization (annulation) strategies. These methods often offer greater control over substitution patterns and can be adapted to create a diverse range of analogs.
Wittig Reactions in Benzothiopyranone Formation
The Wittig reaction, a cornerstone of alkene synthesis, can be ingeniously applied in an intramolecular fashion to construct the benzothiopyranone skeleton. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org This strategy typically involves a precursor molecule containing both a phosphonium (B103445) ylide and a thioester functionality. The intramolecular reaction between these two groups leads to the formation of the heterocyclic ring and the exocyclic double bond characteristic of the pyranone system, with triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com
A general approach involves the synthesis of a 2-(triphenylphosphoranylidene)acetyl-substituted thiophenol derivative. Upon heating or treatment with a mild base, the ylide attacks the thioester carbonyl, leading to a cascade that forms the six-membered ring. This method is particularly powerful as it allows for the synthesis of benzothiophenes and related heterocycles under mild conditions. rsc.org The intramolecular aza-Wittig reaction, a nitrogen analog, is also a powerful tool for building a wide array of heterocyclic compounds. mdpi.comscispace.com
Table 2.4.1: Examples of Intramolecular Wittig Reactions for Heterocycle Synthesis
| Precursor Type | Functional Groups | Product Heterocycle | Key Advantage |
|---|---|---|---|
| Ortho-substituted Thiophenol | Thioester, Phosphonium Ylide | Benzothiopyranone | Direct formation of the unsaturated lactone ring. rsc.org |
| Ortho-substituted Phenol | Ester, Phosphonium Ylide | Benzopyranone (Coumarin) | Well-established route for oxygen analogs. |
| Ortho-substituted Aniline | Amide, Phosphonium Ylide | Quinolinone | Applicable to nitrogen-containing heterocycles. rsc.org |
| Azido Aldehyde | Azide, Aldehyde | Cyclic Imine (via aza-Wittig) | Forms nitrogen-based rings for further elaboration. mdpi.com |
Lewis Acid-Catalyzed Reactions
Lewis acids play a pivotal role in promoting cyclization reactions for the synthesis of heterocyclic compounds by activating substrates towards nucleophilic attack. rsc.org In the context of benzothiopyranone synthesis, a Lewis acid can catalyze the intramolecular cyclization of a suitable precursor, such as a substituted thiophenol bearing an acrylic acid derivative.
For instance, the reaction of a substituted thiophenol with an α,β-unsaturated carbonyl compound can be promoted by a Lewis acid like aluminum chloride (AlCl₃) or scandium triflate (Sc(OTf)₃). rsc.orgdocumentsdelivered.com The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and facilitating the intramolecular Friedel-Crafts-type acylation or a related cyclization pathway to furnish the benzothiopyranone ring. This strategy has been successfully applied to the synthesis of various fused heterocyclic systems, including dihydrobenzofuranones and benzothiazoles. documentsdelivered.comrsc.org Electrophilic sulfur-mediated cyclization represents another related pathway for forming benzo[b]thiophenes. organic-chemistry.org
Table 2.4.2: Lewis Acids in Heterocyclic Synthesis
| Lewis Acid | Precursor Example | Product Type | Reaction Type |
|---|---|---|---|
| AlCl₃ | 2-(4,5-dihydrooxazol-2-yl)anilines and Benzoyl chlorides | Quinazolinones | Promoted Cyclization. rsc.org |
| Sc(OTf)₃ | 2-Aminothiophenol and Cyclopropyl ketones | Benzothiazoles | Cascade Ring-opening/Cyclization/Thio-Michael. documentsdelivered.com |
| FeCl₃ | Thiophenol and α,β-unsaturated carbonyl | Thia-Michael Adduct | Thia-Michael Addition. srce.hr |
| Various | (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls | Dihydrobenzofuranones | Domino Addition/Elimination. rsc.org |
Michael Addition Initiated Cyclocondensations
The Michael addition, or conjugate addition, of a sulfur nucleophile to an α,β-unsaturated carbonyl compound is a key step in a powerful strategy for constructing the benzothiopyranone ring. srce.hr This reaction sequence typically begins with the addition of a substituted thiophenol (a Michael donor) to an acrylic acid or propiolic acid derivative (a Michael acceptor). nih.gov
The initial thia-Michael addition forms an intermediate which can then undergo an intramolecular cyclization, often under acidic or basic conditions, to yield the final benzothiopyranone product. nih.govrsc.org This tandem reaction is highly efficient for forming the C-S bond and the heterocyclic ring in a single synthetic sequence. Organocatalysts have been shown to be particularly effective in promoting tandem Michael addition reactions for the enantioselective synthesis of thiochromenes and related heterocycles. beilstein-journals.org This approach is versatile, allowing for the introduction of various substituents on both the benzene ring (from the thiophenol) and the pyranone ring (from the acceptor). The aza-Michael addition provides a parallel strategy for synthesizing nitrogen-containing heterocycles. frontiersin.org
Table 2.4.3: Michael Addition for Heterocycle Construction
| Michael Donor | Michael Acceptor | Key Intermediate | Final Product |
|---|---|---|---|
| 4-Methylthiophenol | Propiolic Acid Ester | Thio-substituted acrylate | 2H-1-Benzothiopyran-2-one, 6-methyl- |
| 2-Aminothiophenol | α,β-Unsaturated Aldehyde | Thio-substituted aldehyde | Thiochromene derivative. beilstein-journals.org |
| Thiophenols | Naphthoquinones | Hydroquinone thioether | Substituted Naphthoquinone. mdpi.com |
| Primary Amine | Itaconates | Aza-Michael adduct | N-functionalized pyrrolidone. frontiersin.org |
Green Chemistry Approaches in 2H-1-Benzothiopyran-2-one, 6-methyl- Synthesis
In line with the principles of sustainable chemistry, green synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of benzothiopyranones can be approached with these goals in mind.
One promising green strategy is the use of recyclable catalysts, such as solid-supported acids or heteropolyacids, to promote cyclization reactions. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, a green synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran, an oxygen analog, has been reported using recyclable Keggin-type heteropolyacids. researchgate.net
Table 2.5: Principles of Green Chemistry in Heterocycle Synthesis
| Green Approach | Example Application | Benefit | Reference Context |
|---|---|---|---|
| Use of Recyclable Catalysts | Synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran using heteropolyacids. | Reduced catalyst waste, lower cost. | researchgate.net |
| Benign Solvents | Reactions performed in water or ethanol. | Reduced toxicity and environmental impact. | General Principle |
| One-Pot Reactions | Multicomponent condensation for Biginelli synthesis. | Increased efficiency, less solvent waste. | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times, lower energy consumption. | General Principle |
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. khanacademy.org The directing effect of substituents already present on the benzene ring determines the position of the incoming electrophile.
Nitration Reactions
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. A comprehensive search of the scientific literature did not yield specific studies detailing the nitration of 2H-1-Benzothiopyran-2-one, 6-methyl-. Therefore, experimental conditions, product distribution (i.e., the position of nitration on the benzene ring), and yields for this specific reaction are not documented in the reviewed sources.
Bromination Reactions
Aromatic bromination is another key electrophilic substitution reaction that installs a bromine atom onto the benzene ring, usually employing bromine (Br₂) in the presence of a Lewis acid catalyst. Despite the commonality of this reaction, specific experimental results for the bromination of 2H-1-Benzothiopyran-2-one, 6-methyl-, could not be located in the surveyed literature. Consequently, there is no available data on the regioselectivity or efficiency of this transformation for the target compound.
Reactions at the Pyranone Moiety
The pyranone moiety of the thiocoumarin structure contains an α,β-unsaturated thioester system, which provides sites for different types of chemical reactions, distinct from the aromatic benzene ring.
Michael Addition Reactions with Activated Olefins
The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov The α,β-unsaturated system in the pyranone ring of thiocoumarins could potentially act as a Michael acceptor. However, the available literature more commonly describes derivatives like 4-hydroxythiocoumarin acting as the Michael donor, with the addition occurring at the C3 position. nih.gov A specific investigation into the reactivity of 2H-1-Benzothiopyran-2-one, 6-methyl-, as a Michael acceptor with activated olefins has not been found in the scientific literature.
Acylation Reactions
Acylation reactions, such as the Friedel-Crafts acylation, are a method for introducing an acyl group (-C(O)R) onto a molecule. When applied to aromatic systems, it is a type of electrophilic aromatic substitution. Alternatively, acylation can sometimes occur at other nucleophilic sites. A review of the literature did not provide specific examples of acylation reactions, either on the benzene ring or the pyranone moiety, for 2H-1-Benzothiopyran-2-one, 6-methyl-. While acylation of related heterocyclic systems like 2-methylfuran (B129897) and thiophene (B33073) has been documented, this data cannot be directly extrapolated to the target compound. nih.gov
Reactions Involving the Methyl Group
While specific studies on the reactivity of the 6-methyl group of 2H-1-Benzothiopyran-2-one, 6-methyl- are not extensively documented, analogies can be drawn from the reactivity of the corresponding oxygen analog, 6-methylcoumarin. The methyl group, being attached to an aromatic ring, can undergo a variety of transformations typical for benzylic positions.
Potential reactions involving the 6-methyl group could include:
Oxidation: The methyl group could be oxidized to a formyl or a carboxyl group using appropriate oxidizing agents.
Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen atom to the methyl group, forming a 6-(halomethyl) derivative. This derivative would be a versatile intermediate for further nucleophilic substitution reactions.
Condensation Reactions: The 6-methyl group could potentially be activated to participate in condensation reactions with aldehydes or ketones in the presence of a strong base, leading to the formation of styryl-type derivatives.
These potential reactions highlight the utility of the 6-methyl group as a handle for further functionalization of the benzothiopyranone scaffold, enabling the synthesis of a diverse range of derivatives.
Formation of Spiro Heterocyclic Systems
The 2H-1-Benzothiopyran-2-one scaffold can be elaborated to form complex spiro heterocyclic systems. A common strategy involves the reaction of derivatives of this scaffold with various reagents to construct a new ring system that shares a single atom with the benzothiopyranone core.
One notable approach is the synthesis of spirooxindoles. For instance, spiro thiochromene–oxindole derivatives can be synthesized through a one-pot, three-component Knoevenagel–Thia-Michael cascade reaction. scirp.org This reaction would involve an isatin (B1672199) derivative, a 1,3-dicarbonyl compound, and a thiol. Analogously, 2H-1-Benzothiopyran-2-one derivatives could potentially participate in similar multicomponent reactions to yield spiro compounds.
Another strategy for the formation of spiro systems is through 1,3-dipolar cycloaddition reactions. nih.govsemanticscholar.org For example, the reaction of a 2H-1-benzothiopyran-2-one derivative with an in situ generated azomethine ylide could lead to the formation of a spiro-pyrrolidinyl-benzothiopyranone. These reactions are often highly diastereoselective. nih.gov
The synthesis of spirodihydrothiopyran-oxindoles has also been reported, highlighting the potential for this class of compounds in medicinal chemistry. nih.gov These syntheses often involve multi-step sequences or one-pot reactions leading to complex molecular architectures.
Table 1: Examples of Spiro Heterocyclic Systems Derived from Related Scaffolds
| Starting Scaffold | Reagents | Resulting Spiro System | Reference |
|---|---|---|---|
| Isatin, 1,3-dicarbonyl, 2-naphthalene thiol | Taurine in water | Spiro thiochromene–oxindole | scirp.org |
| Phosphacoumarin, ninhydrin, amino acid | Ethanol, reflux | Spiro-dihydrophosphacoumarin | nih.gov |
| Benzo[b]thiophene-based chalcones, isatins, amino acids | Methanol, reflux | Spiro-oxindole-tethered benzo[b]thiophene | semanticscholar.org |
Carbon-Sulfur Bond Formation and Functionalization
The sulfur atom within the thiopyranone ring imparts unique reactivity to the molecule. While direct alkylation or acylation at the ring sulfur is not typical for this class of compounds, various transformations involving the carbon-sulfur bond are possible.
Direct S-alkylation and S-acylation reactions are characteristic of thiols (R-SH) rather than the thioether linkage present in the 2H-1-benzothiopyran-2-one ring. However, functionalization can be achieved through reactions that lead to the formation of a thiol group. For instance, reduction of the corresponding disulfide can generate an unstable mercapto-coumarin in situ, which can then be alkylated. mdpi.com
In the context of dithiocoumarins, where an exocyclic C=S group is present, reactions analogous to S-alkylation can occur.
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases. In the realm of coumarin chemistry, PTC has been successfully employed for the alkylation of hydroxycoumarins. scirp.orgcrossref.orgresearchgate.net Both C-alkylation and O-alkylation of 4-hydroxycoumarins have been achieved using various alkylating agents under PTC conditions. scirp.orgresearchgate.net
While direct PTC alkylation of 2H-1-Benzothiopyran-2-one, 6-methyl- has not been specifically reported, it is conceivable that derivatives of this compound, particularly those bearing a hydroxyl group, could undergo similar reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophilic species from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs. nih.gov This methodology offers a mild and efficient alternative to traditional methods that often require strong bases and anhydrous conditions. nih.gov
Table 2: Phase-Transfer Catalyzed Alkylation of Hydroxycoumarins
| Substrate | Alkylating Agent | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 3-Hydroxycoumarin | Various | Not specified | O-Alkylation | crossref.org |
| 4-Hydroxycoumarin | Secondary benzyl (B1604629) alcohols | Sulfated tin oxide | C3-Alkylation | scirp.orgresearchgate.net |
| 4-Hydroxycoumarin | O-acetyl compounds | Sulfated tin oxide | O-Alkylation | scirp.orgresearchgate.net |
| 2-Hydroxynaphthoquinones | Not specified | 18-crown-6 and tetrabutylammonium (B224687) iodide | O-Alkylation | researchgate.net |
Cycloaddition Reactions and Formation of Fused Systems
Cycloaddition reactions are a valuable tool for the construction of complex cyclic and heterocyclic systems. 2H-1-Benzothiopyran-2-one and its derivatives can participate in various cycloaddition reactions to form fused ring systems.
Thio[3+2] cyclization reactions offer an efficient route to five-membered sulfur-containing heterocyclic rings. In the context of thiocoumarin chemistry, 4-hydroxydithiocoumarins have been shown to react with trans-β-nitrostyrenes in a thio[3+2] cyclization. mdpi.comencyclopedia.pubresearchgate.net This reaction, catalyzed by potassium carbonate, leads to the formation of tricyclic molecules through the formation of new C-C and C-S bonds in a regioselective manner. mdpi.comencyclopedia.pub
This type of reaction proceeds via a mechanism where the dithiocoumarin acts as a three-atom component. The reaction is described as being faster and occurring under milder conditions than previously reported methods, offering good yields of the cyclized products. mdpi.comencyclopedia.pub This methodology provides a powerful tool for the synthesis of complex, fused heterocyclic systems based on the thiocoumarin scaffold.
Thermal Thio-Claisen Rearrangements
The thio-Claisen rearrangement is a powerful sigmatropic rearrangement for the formation of carbon-carbon bonds in sulfur-containing heterocyclic compounds. While direct experimental data on 2H-1-Benzothiopyran-2-one, 6-methyl- is limited, studies on analogous thiocoumarin derivatives demonstrate the feasibility of such reactions. For instance, the thermal researchgate.netresearchgate.net sigmatropic rearrangement of 4-(4′-aryloxybut-2′-ynylthio) thiocoumarins has been explored for the synthesis of more complex fused heterocyclic systems. rsc.orgnih.gov This reaction proceeds through a concerted mechanism, leading to the formation of a thiocoumarin-annulated furopyran moiety. rsc.orgnih.gov
The general pathway for the thermal thio-Claisen rearrangement of a substituted 4-thio-thiocoumarin involves the migration of an allyl or propargyl group from the sulfur atom to the C3 position of the thiocoumarin ring. This transformation is typically achieved by heating the substrate in a high-boiling solvent. The reactivity and regioselectivity of the rearrangement can be influenced by the nature of the substituents on both the thiocoumarin ring and the migrating group.
A study on the reactivity of 4-hydroxythiocoumarins showed that their S-allyl and S-propargyl ethers undergo thio-Claisen rearrangement to yield cyclized products. semanticscholar.org The reaction of various 4-hydroxythiocoumarins with allyl and propargyl bromides first yields the corresponding S-alkylated products, which then rearrange upon heating to form new sulfur heterocyles. semanticscholar.org
Table 1: Thermal Thio-Claisen Rearrangement of 4-Hydroxythiocoumarin Derivatives
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 4-Hydroxythiocoumarin | Allyl bromide | K2CO3, Acetone, rt | 4-(Allylthio)-2H-1-benzothiopyran-2-one | Good | semanticscholar.org |
| 4-(Allylthio)-2H-1-benzothiopyran-2-one | - | Heat | Cyclized sulfur heterocycle | Good | semanticscholar.org |
| 4-Hydroxythiocoumarin | Propargyl bromide | K2CO3, Acetone, rt | 4-(Propargylthio)-2H-1-benzothiopyran-2-one | Good | semanticscholar.org |
| 4-(Propargylthio)-2H-1-benzothiopyran-2-one | - | Heat | Cyclized sulfur heterocycle | Good | semanticscholar.org |
Aryl Radical Cyclization
Aryl radical cyclization is a versatile method for the construction of fused ring systems. This type of reaction has been successfully applied to coumarin derivatives to synthesize polycyclic heterocycles. mdpi.com While specific examples involving 2H-1-Benzothiopyran-2-one, 6-methyl- are not readily found in the literature, the principles of this reaction can be extrapolated to this scaffold.
In a relevant study, the radical cyclization of 3-(2-bromophenylsulfenylmethyl)coumarins was investigated. mdpi.com The reaction, mediated by tributyltin hydride (nBu3SnH) and initiated by azobisisobutyronitrile (AIBN), resulted in the formation of nih.govnih.gov-fused and spirocyclic heterocycles. mdpi.com The regiochemical outcome of the cyclization, whether it proceeds via a 5-exo-trig or 6-endo-trig pathway, is a key aspect of these reactions. mdpi.com
The process involves the generation of an aryl radical from the bromo-substituted precursor, which then attacks a double bond within the same molecule to form a new ring. The subsequent steps typically involve hydrogen abstraction to yield the final product. The nature of the tether connecting the aryl radical precursor to the cyclization acceptor, as well as the reaction conditions, can influence the efficiency and selectivity of the cyclization.
Table 2: Aryl Radical Cyclization of a Coumarin Derivative
| Starting Material | Reagents | Conditions | Product(s) | Reference |
| 3-(2-Bromophenylsulfenylmethyl)coumarin | nBu3SnH, AIBN | Toluene, 110 °C | nih.govnih.gov-Fused and spirocyclic heterocycles | mdpi.commdpi.com |
The potential for 2H-1-Benzothiopyran-2-one, 6-methyl- to undergo analogous aryl radical cyclizations would depend on the introduction of a suitable aryl halide moiety with an appropriate tether to facilitate the intramolecular reaction.
Spectroscopic and Advanced Analytical Characterization of 2h 1 Benzothiopyran 2 One, 6 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2H-1-Benzothiopyran-2-one, 6-methyl-, ¹H-NMR and ¹³C-NMR analyses provide definitive evidence for its covalent framework.
The ¹H-NMR spectrum of 2H-1-Benzothiopyran-2-one, 6-methyl- is expected to display distinct signals corresponding to the different types of protons in the molecule: the methyl group, the aromatic protons, and the vinyl protons on the thiopyranone ring.
The methyl protons (-CH₃) at the C-6 position are anticipated to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The aromatic protons on the benzene (B151609) ring will appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Specifically, the proton at C-5 would likely appear as a singlet or a narrowly split doublet, while the protons at C-7 and C-8 would exhibit characteristic ortho- and meta-couplings. The two vinyl protons on the pyranone ring (H-3 and H-4) are expected to form an AX system of doublets, with chemical shifts influenced by their proximity to the sulfur atom and the carbonyl group.
Table 1: Predicted ¹H-NMR Chemical Shifts for 2H-1-Benzothiopyran-2-one, 6-methyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 6-CH₃ | 2.3 – 2.5 | Singlet (s) |
| H-3 | 6.3 – 6.6 | Doublet (d) |
| H-4 | 7.6 – 7.9 | Doublet (d) |
| H-5 | 7.2 – 7.4 | Singlet (s) or Doublet (d) |
| H-7 | 7.3 – 7.5 | Doublet (d) |
| H-8 | 7.4 – 7.6 | Doublet (d) |
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 2H-1-Benzothiopyran-2-one, 6-methyl-, ten distinct signals are expected, corresponding to each carbon atom in its unique chemical environment.
The most downfield signal will be that of the carbonyl carbon (C-2) of the thio-lactone ring, typically appearing in the δ 160-170 ppm range. The aromatic and vinyl carbons (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, and C-8a) are expected to resonate in the δ 115-150 ppm region. The quaternary carbons (C-4a, C-6, C-8a) generally show signals of lower intensity. The upfield signal in the spectrum, around δ 20-25 ppm, would correspond to the methyl carbon (6-CH₃).
Table 2: Predicted ¹³C-NMR Chemical Shifts for 2H-1-Benzothiopyran-2-one, 6-methyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 6-CH₃ | 20 – 25 |
| Aromatic/Vinyl CH | 115 – 140 |
| Aromatic Quaternary C | 125 – 150 |
| C=O (Thio-lactone) | 160 – 170 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 2H-1-Benzothiopyran-2-one, 6-methyl- would be dominated by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. For a thiocoumarin, this peak is typically observed in the range of 1640-1680 cm⁻¹.
Other significant absorptions would include C=C stretching vibrations from the aromatic and pyranone rings in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl groups are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The region between 400-1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations (e.g., C-H bending, C-S stretching) that are characteristic of the entire molecule.
Table 3: Predicted IR Absorption Frequencies for 2H-1-Benzothiopyran-2-one, 6-methyl-
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| Aromatic/Vinyl C-H | Stretch | 3000 – 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 – 2980 |
| C=O (Thio-lactone) | Stretch | 1640 – 1680 |
| C=C (Aromatic/Vinyl) | Stretch | 1450 – 1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2H-1-Benzothiopyran-2-one, 6-methyl- (molecular formula C₁₀H₈OS), high-resolution mass spectrometry would confirm its molecular weight with high precision. The expected nominal molecular weight is 176.24 g/mol .
Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at m/z = 176. A characteristic fragmentation pattern for thiocoumarins involves the loss of a carbon monoxide (CO) molecule, which would result in a significant fragment ion at m/z = 148. Subsequent fragmentation could involve the loss of the sulfur atom or cleavage of the methyl group.
Table 4: Predicted Mass Spectrometry Data for 2H-1-Benzothiopyran-2-one, 6-methyl-
| Ion | Predicted m/z | Description |
| [M]⁺ | 176 | Molecular Ion |
| [M-CO]⁺ | 148 | Loss of Carbon Monoxide |
| [M-CH₃]⁺ | 161 | Loss of Methyl Radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Due to its extended conjugated system, incorporating a benzene ring fused to a thiopyranone ring, 2H-1-Benzothiopyran-2-one, 6-methyl- is expected to absorb UV radiation, leading to π → π* transitions.
The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would likely show two or more strong absorption bands. These bands correspond to electronic transitions within the benzothiopyranone chromophore. The position of the absorption maximum (λmax) is sensitive to solvent polarity. Thiocoumarins are also known to exhibit fluorescence, and further photophysical studies could characterize properties such as the fluorescence quantum yield and lifetime, which are crucial for applications in materials science and as biological probes.
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for 2H-1-Benzothiopyran-2-one, 6-methyl- has not been reported in the surveyed literature, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state.
If a suitable single crystal could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the fused bicyclic ring system and detail the intermolecular interactions, such as π-π stacking, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.
Computational and Theoretical Investigations of 2h 1 Benzothiopyran 2 One, 6 Methyl
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are indispensable techniques in modern drug discovery and materials science. They allow for the prediction of molecular interactions and the dynamic behavior of systems over time, providing a virtual window into the molecular world.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. While specific molecular docking studies on 2H-1-Benzothiopyran-2-one, 6-methyl- are not extensively documented in publicly available literature, studies on analogous coumarin (B35378) and thiocoumarin derivatives provide a framework for understanding its potential interactions.
For instance, molecular docking studies on coumarin-containing hybrids have been performed to evaluate their inhibitory potential against various enzymes. nih.gov In a representative study, a series of pyrimidine-coumarin-triazole conjugates were designed and docked against dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. The docking results helped in identifying potential binding modes and estimating the binding affinities of these compounds. nih.gov
Similarly, docking studies on 3-phenylcoumarin (B1362560) derivatives have been conducted to investigate their interactions with monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. researchgate.net These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. For example, the docking of 3-(3′-bromophenyl)-6-methylcoumarin into the MAO-B active site highlighted the importance of specific residues in stabilizing the ligand-protein complex. researchgate.net
Based on these analogous studies, a hypothetical molecular docking of 2H-1-Benzothiopyran-2-one, 6-methyl- into a relevant protein target would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and using a scoring function to rank the different binding poses. The results would typically be presented in a table summarizing the binding energy and key interacting residues.
Table 1: Representative Molecular Docking Data for a Coumarin Analog
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 3-(3′-bromophenyl)-6-methylcoumarin | Monoamine Oxidase B (MAO-B) | -8.5 | Tyr398, Tyr435, Gln206 |
This table presents hypothetical data based on studies of similar compounds to illustrate the type of information obtained from molecular docking simulations.
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations in structure and energy.
In a typical MD simulation study, the ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is recorded. Analysis of the trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.
Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.
Table 2: Illustrative Parameters from a Molecular Dynamics Simulation
| Simulation Parameter | Typical Value/Observation |
|---|---|
| Simulation Time | 100 ns |
| Average RMSD of Ligand | 1.5 Å |
| Key Hydrogen Bond Occupancy | > 80% with a specific residue |
This table provides example data that could be obtained from an MD simulation of a small molecule-protein complex.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with high accuracy. These methods can predict various molecular properties, including geometries, energies, and spectroscopic parameters.
The electronic structure of a molecule dictates its chemical reactivity and physical properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed description of the electron distribution within 2H-1-Benzothiopyran-2-one, 6-methyl-.
Studies on thiocoumarin derivatives have utilized DFT to investigate their photophysical properties. mdpi.com These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The MEP map, for instance, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its interaction with other molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons.
Quantum chemical calculations on thiocoumarin have shown that the substitution of the carbonyl oxygen in coumarin with sulfur leads to a significant bathochromic shift (red-shift) in the absorption spectrum. mdpi.com This is attributed to a smaller HOMO-LUMO energy gap. The HOMO is typically localized on the benzothiopyran ring, while the LUMO is distributed over the entire molecule. The energy of these orbitals can be calculated and used to predict the molecule's reactivity and electronic transitions.
Table 3: Calculated Frontier Molecular Orbital Energies for a Thiocoumarin Analog
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
This table presents hypothetical FMO energy values for a thiocoumarin derivative based on published data for similar compounds.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's biological activity and physical properties.
The 2H-1-Benzothiopyran-2-one scaffold contains a dihydropyran ring fused to a benzene (B151609) ring. The flexibility of the dihydropyran ring allows for different conformations, such as half-chair, boat, and twist-boat. Computational methods can be used to explore the potential energy surface of 2H-1-Benzothiopyran-2-one, 6-methyl- and identify the most stable conformers.
A conformational analysis would typically involve:
Systematic or stochastic conformational search: To generate a wide range of possible conformations.
Geometry optimization and energy calculation: To determine the relative stability of each conformer.
Calculation of rotational energy barriers: To understand the dynamics of interconversion between different conformations.
The results of such an analysis can be visualized as a potential energy landscape, where the low-energy regions correspond to the most stable conformations.
Table 4: Relative Energies of Hypothetical Conformers of a 2H-1-Benzothiopyran-2-one Analog
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Half-Chair 1 | 0.0 | 75 |
| Half-Chair 2 | 1.2 | 15 |
| Twist-Boat | 2.5 | 10 |
This table illustrates the type of data that would be generated from a conformational analysis, showing the relative energies and populations of different conformers.
Pharmacophore Identification and Generation
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential three-dimensional arrangements of chemical features that a molecule must possess to interact with a specific biological target. This technique distills complex molecular structures into a simplified model of crucial interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govyoutube.com
For classes of compounds structurally related to 2H-1-Benzothiopyran-2-one, 6-methyl-, pharmacophore models are developed by aligning a set of active molecules and extracting their common chemical features. pharmacophorejournal.com These models serve as 3D search queries for screening large virtual databases to identify novel, structurally diverse compounds that are likely to exhibit similar biological activity. nih.gov
In studies on related benzothiazinone and benzothiophene (B83047) derivatives, which share structural similarities with benzothiopyranones, pharmacophore models have successfully identified key features for biological activity. For instance, a predictive model for benzothiophene derivatives with free radical scavenging activity consisted of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring feature. nih.gov Similarly, a pharmacophore hypothesis for benzothiazinone derivatives identified hydrophobic groups, heteroaromatic rings, and a hydrogen-bond acceptor as critical for their inhibitory action. nih.gov
The features identified in these related models provide a strong starting point for hypothesizing the key interaction points for 6-methyl-2H-1-benzothiopyran-2-one and its analogs.
| Pharmacophore Feature | Description | Example from Related Compounds |
|---|---|---|
| Hydrogen Bond Acceptor (A) | A Lewis basic atom capable of accepting a hydrogen bond. | Carbonyl oxygen in the pyranone ring. nih.gov |
| Hydrogen Bond Donor (D) | A functional group capable of donating a hydrogen bond. | Amine or hydroxyl substituents on the aromatic ring. nih.gov |
| Hydrophobic (H) | A non-polar group that favors interaction with non-polar environments. | The benzene ring and methyl group. nih.gov |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons. | The fused benzene ring of the benzothiopyranone core. nih.govnih.gov |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. mdpi.comresearchgate.net The method involves aligning the molecules in a common orientation and then calculating their steric and electrostatic interaction energies with a probe atom at various points on a 3D grid. rsc.org The resulting energy fields are then statistically analyzed, typically using Partial Least Squares (PLS), to generate a predictive model and visually intuitive contour maps. mdpi.com
These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity:
Steric Contour Maps: Green contours indicate areas where bulky groups increase activity, while yellow contours show where they decrease activity. mdpi.com
Electrostatic Contour Maps: Blue contours represent regions where positive charges are favorable, and red contours indicate where negative charges are favorable for activity. mdpi.com
While specific CoMFA studies on 6-methyl-2H-1-benzothiopyran-2-one are not available, research on analogous benzothiophene and benzothiazinone derivatives demonstrates the power of this technique. For a series of benzothiophene analogues, a highly predictive CoMFA model was developed to understand their inhibitory mechanism against Factor IXa. nih.gov Likewise, a 3D-QSAR study on benzothiophene derivatives with affinity for the CB2 cannabinoid receptor yielded robust CoMFA models that provided valuable information on the steric and electrostatic requirements for binding. nih.gov Such studies typically yield statistically significant models, as shown in the table below.
| Statistical Parameter | Description | Typical Value Range for Robust Models |
|---|---|---|
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 mdpi.com |
| r² (Non-cross-validated r²) | A measure of the correlation between the experimental and predicted activities for the training set. | > 0.6 |
| r²_pred (External validation r²) | A measure of the model's ability to predict the activity of an external test set. | > 0.6 mdpi.com |
| Standard Error of Estimate (SEE) | A measure of the absolute error in the predicted activity values. | Low values are preferred. |
The insights from CoMFA contour maps can guide the rational design of novel benzothiopyranone derivatives, suggesting optimal positions for substituents like the 6-methyl group to improve target affinity and selectivity. nih.gov
Application of Machine Learning in Computational Materials Design for Benzothiopyranones
Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new materials by learning complex patterns from existing data. mdpi.comnih.gov In computational materials science, ML models can predict a material's properties based on its chemical structure, bypassing the need for costly and time-consuming experiments or quantum mechanical calculations. mdpi.comrsc.org This data-driven approach is particularly valuable for exploring vast chemical spaces to identify candidates with specific desired characteristics. nih.gov
For organic molecules like benzothiopyranones and related structures, ML is being applied to design new materials for applications in electronics and photonics. A notable example is the use of ML to design novel fluorescent organic polymers based on benzodithiophene (BDT) chromophores, which are structurally related to benzothiopyranones. researchgate.net In such studies, molecular descriptors for a dataset of known BDT-based molecules are calculated and used to train ML models to predict properties like maximum absorption and emission wavelengths.
Different ML algorithms are often tested to find the best-performing model for a given task.
| Machine Learning Model | Brief Description | Performance (R² value) in BDT Study researchgate.net |
|---|---|---|
| Linear Regression | A basic statistical model that assumes a linear relationship between input features and the output variable. | 0.96 - 0.98 |
| Random Forest | An ensemble method that builds multiple decision trees and merges their results to get a more accurate and stable prediction. | 0.96 - 0.98 |
| Decision Tree | A model that uses a tree-like graph of decisions and their possible consequences. | 0.96 - 0.98 |
Once a highly predictive model is established, it can be used for "inverse design," where the model helps generate new molecular structures predicted to have superior properties. nih.gov This approach not only accelerates the discovery of new materials based on the benzothiopyranone scaffold but also provides a framework for designing new functional polymers with tailored optical and electronic properties. researchgate.net
Molecular and Mechanistic Insights into Biological Interactions of 2h 1 Benzothiopyran 2 One, 6 Methyl and Its Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Benzothiopyranones
The biological activity of benzothiopyranone derivatives is intrinsically linked to their structural features. The substitution of an oxygen atom in the parent coumarin (B35378) scaffold with a sulfur atom to form a thiocoumarin is a common bioisosteric replacement strategy in medicinal chemistry aimed at modulating the molecule's chemical properties and biological activity. nih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to this core structure influence its interactions with biological targets.
The substitution pattern on the benzothiopyranone ring system plays a critical role in defining the molecule's ability to recognize and bind to specific biological targets. For the related oxygen-containing coumarin scaffold, SAR studies have demonstrated that the nature and position of substituents are determinant factors for biological activity. mdpi.comresearchgate.net For instance, the presence of electron-withdrawing groups or short aliphatic chains can favor certain activities. mdpi.com
While specific SAR studies on a wide range of benzothiopyranone derivatives are less common than for their coumarin counterparts, available research indicates that substitutions at various positions can significantly alter their biological profiles. For example, the introduction of different functional groups can influence properties such as lipophilicity and electronic distribution, which in turn affects target binding affinity and selectivity. In the development of novel agents, various derivatives are often synthesized to establish these critical structure-activity relationships. nih.gov
The methyl group, though simple in structure, can have a profound impact on a molecule's interaction with a biological target. The introduction of a methyl group at the C-6 position of the benzothiopyranone ring can influence activity through several mechanisms:
Hydrophobic Interactions: The methyl group can fit into hydrophobic pockets within a target's binding site, leading to favorable van der Waals interactions and potentially increasing binding affinity.
Electronic Effects: As an electron-donating group, the methyl substituent can subtly alter the electron density of the aromatic ring system, which may affect interactions with the target protein.
Studies on related heterocyclic systems have shown that methyl substitution can be a critical determinant of potency. For example, in a series of benzoxazinones, the strategic placement of a methyl group significantly increased antagonist potency at the progesterone (B1679170) receptor. nih.gov While this is a different target and scaffold, it underscores the principle that such substitutions are key variables in molecular design. The specific contribution of the 6-methyl group in 2H-1-Benzothiopyran-2-one, 6-methyl- would depend on the specific topology of the target's binding site.
Molecular Mechanisms of Enzyme Modulation
Benzothiopyranone derivatives have been investigated for their potential to modulate the activity of various enzymes. The mechanism of modulation often involves the non-covalent binding of the small molecule to the enzyme's active site or an allosteric site, leading to inhibition or, less commonly, activation of the enzyme.
A significant area of investigation for benzothiopyranone (thiocoumarin) derivatives is their potential as inhibitors of cholinesterases, a class of enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The structural similarity of thiocoumarins to coumarins, a well-established class of cholinesterase inhibitors, provides a strong rationale for exploring their activity in this area. nih.govnih.gov
Studies on structurally related benzothiophene (B83047) derivatives have also demonstrated their potential as cholinesterase inhibitors, providing further support for the investigation of sulfur-containing heterocyclic scaffolds. nih.govnih.gov
Research has confirmed that thiocoumarin derivatives are active against acetylcholinesterase. nih.gov A study focusing on a novel 4-methylthiocoumarin derivative identified it as a multi-target ligand for Alzheimer's disease, with activity against AChE. nih.gov
The interaction of these inhibitors with AChE is thought to occur within the enzyme's active site gorge. Molecular docking studies of related coumarin inhibitors suggest that the bicyclic core can form π-π stacking interactions with aromatic amino acid residues, such as tryptophan and tyrosine, which are crucial for binding. nih.gov For example, compound 15a (a coumarin derivative) was shown to interact with key amino acids in the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE gorge, leading to potent inhibition. nih.gov It is plausible that benzothiopyranones engage in similar interactions, with the sulfur atom potentially modulating the electronic properties and binding geometry of the scaffold.
| Compound | Scaffold | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 15a | Coumarin | 2.42 | nih.gov |
| Donepezil (Reference) | Piperidine (B6355638) | 1.82 | nih.gov |
| Compound 5f | Benzothiophene-chalcone | 62.10 | nih.govnih.gov |
Butyrylcholinesterase plays a compensatory role in acetylcholine hydrolysis, particularly in the advanced stages of Alzheimer's disease, making it an important therapeutic target. Thiocoumarin derivatives have also been evaluated for their inhibitory activity against BuChE. nih.gov
Many cholinesterase inhibitors show differential selectivity between AChE and BuChE. Studies on coumarin derivatives have revealed compounds with remarkable potency and selectivity for BuChE. For instance, a series of N1-(coumarin-7-yl) derivatives showed significantly higher activity against BuChE compared to AChE, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov Similarly, certain benzothiazolone derivatives, which also feature a sulfur-containing heterocyclic core, display a preference for inhibiting BuChE over AChE. mdpi.com Benzothiophene-chalcone hybrids have also been identified as potent BuChE inhibitors, with compound 5h showing activity comparable to the reference drug galantamine. nih.govnih.gov This suggests that the benzothiopyranone scaffold is a promising template for developing selective BuChE inhibitors.
| Compound | Scaffold | BuChE IC₅₀ | AChE IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| N1-(coumarin-7-yl) derivative (most potent) | Coumarin | 2.0 nM | > 42.5 | nih.gov |
| Compound M13 | Benzothiazolone | 1.21 μM | 5.03 μM | mdpi.com |
| Compound M2 | Benzothiazolone | 1.38 μM | 40.0 μM | mdpi.com |
| Compound 5h | Benzothiophene-chalcone | 24.35 μM | - | nih.govnih.gov |
| Galantamine (Reference) | Benzazepine | 28.08 μM | - | nih.govnih.gov |
Beta-Secretase 1 (BACE1) Inhibition and Anti-Amyloidogenic Properties
Derivatives of thiocoumarin have emerged as compounds of interest in the context of Alzheimer's disease, primarily due to their potential to inhibit Beta-Secretase 1 (BACE1) and prevent the aggregation of amyloid-beta (Aβ) peptides. BACE1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce Aβ peptides, which subsequently aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.
In a study investigating novel 4-methylthiocoumarin derivatives, one compound, referred to as C3, demonstrated moderate inhibitory activity against BACE1. nih.gov Furthermore, this derivative was found to inhibit the fibrillization of Aβ peptides in a manner that was dependent on its concentration. nih.gov This dual action of inhibiting both the production and aggregation of Aβ peptides highlights the potential of thiocoumarin scaffolds in the development of multi-target-directed ligands for Alzheimer's disease. nih.govmdpi.com The anti-amyloidogenic properties were further elucidated through various in vitro assays, including Thioflavin T fluorescence, which measures amyloid fibril formation. nih.govmdpi.com
Carbonic Anhydrase Inhibition Mechanisms
Thiocoumarins have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov The inhibition mechanism of thiocoumarins, particularly 2-thioxocoumarins, is distinct from that of their coumarin counterparts. nih.gov
While coumarins are typically hydrolyzed by the esterase activity of carbonic anhydrase to form 2-hydroxycinnamic acids, which then occlude the enzyme's active site, 2-thioxocoumarins exhibit an unexpected and unprecedented mode of inhibition. nih.gov X-ray crystallography studies have revealed that the exocyclic sulfur atom of 6-hydroxy-2-thioxocoumarin can directly coordinate with the zinc-coordinated water molecule in the active site of human carbonic anhydrase II. nih.gov Additionally, other parts of the thiocoumarin scaffold can form significant interactions with various amino acid residues within the binding pocket, further stabilizing the enzyme-inhibitor complex. nih.gov This unique mechanism of action presents a promising avenue for the design of potent and selective carbonic anhydrase inhibitors. nih.gov
15-Lipoxygenase Inhibition
Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of inflammatory mediators. nih.govnih.gov The inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a key target for the development of anti-inflammatory drugs. Research into the biological activities of thiocoumarin derivatives has extended to their potential as 15-lipoxygenase inhibitors.
A study focused on the design and synthesis of new derivatives of 3-acetylthiocoumarin specifically aimed at evaluating their inhibitory potency against 15-lipoxygenase. researchgate.net This research indicates that the thiocoumarin scaffold can be effectively modified to interact with the active site of 15-LOX. The electronic properties of these compounds are considered to be major factors in their lipoxygenase inhibition potency. nih.gov
Molecular Basis of Antioxidant Effects
Thiocoumarin and coumarin derivatives have demonstrated significant antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in oxidative stress. nih.govmdpi.com The molecular basis of these antioxidant effects is often linked to the presence of specific functional groups on the coumarin ring system.
The antioxidant mechanism can involve the donation of a hydrogen atom to a free radical, thereby neutralizing its reactivity. mdpi.com The stability of the resulting radical formed on the coumarin derivative is a key determinant of its antioxidant efficacy. Furthermore, some coumarin derivatives can chelate metal ions, preventing them from participating in redox reactions that generate reactive oxygen species (ROS). Studies on various coumarin derivatives have shown their ability to scavenge radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), nitric oxide, and hydrogen peroxide. mdpi.com The introduction of a thio group in the coumarin scaffold is believed to play a role in its antioxidant potential. nih.gov
Mechanisms of Anti-Inflammatory Signaling Pathway Modulation
The anti-inflammatory properties of coumarin derivatives are well-documented, and recent research has begun to elucidate the specific molecular mechanisms underlying these effects. A notable example is 6-methylcoumarin (B191867), a compound closely related to the subject of this article. Studies have shown that 6-methylcoumarin can effectively modulate key inflammatory signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comnih.gov
In lipopolysaccharide (LPS)-stimulated macrophages, 6-methylcoumarin has been observed to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov Mechanistically, 6-methylcoumarin was found to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38. mdpi.com Furthermore, it was shown to suppress the NF-κB signaling pathway by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκB-α degradation consequently prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in the inflammatory response. mdpi.com
| Compound | Cell Line | Effect | Signaling Pathway |
| 6-Methylcoumarin | RAW 264.7 Macrophages | Decreased production of NO, PGE2, IL-6, TNF-α | Inhibition of MAPK and NF-κB pathways |
Anti-Carcinogenesis Research at the Molecular Level
The thiocoumarin and coumarin scaffold has been a subject of interest in anti-cancer research due to the diverse mechanisms through which its derivatives can exert cytotoxic and anti-proliferative effects on cancer cells. mdpi.comnih.govnih.gov These mechanisms often involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis.
One of the key pathways targeted by coumarin derivatives is the PI3K/AKT signaling pathway, which is often hyperactivated in various cancers, promoting cell survival and proliferation. mdpi.com Inhibition of this pathway by certain coumarin derivatives can lead to the induction of apoptosis in cancer cells. Furthermore, coumarin derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute programmed cell death. frontiersin.org They can also modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. frontiersin.org Some derivatives have been observed to arrest the cell cycle at different phases, thereby preventing cancer cell division. nih.gov The role of thiocoumarins in inhibiting carcinogenesis has been a topic of study, suggesting their potential as a basis for the development of novel anti-cancer agents. nih.gov
| Compound Class | Cancer Cell Line | Mechanism of Action |
| Coumarin Derivatives | HL60 (Leukemia), HepG2 (Liver) | PI3K/AKT pathway inhibition, Apoptosis induction |
| Acetoxycoumarin Derivatives | A549 (Lung), CRL 1548 (Liver) | Cell cycle arrest |
Investigating Inhibition of Oxidative Stress Mechanisms
The ability of thiocoumarin and its derivatives to combat oxidative stress extends beyond simple free radical scavenging to the modulation of cellular mechanisms that control the redox environment. nih.govnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of diseases.
Coumarin derivatives have been shown to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, these compounds can enhance the cell's endogenous antioxidant defenses. Furthermore, the anti-inflammatory and antioxidant effects of these compounds are often intertwined. For instance, the inhibition of inflammatory pathways like NF-κB can lead to a reduction in the production of ROS by inflammatory cells. mdpi.com The investigation into these mechanisms provides a deeper understanding of how thiocoumarins can protect against cellular damage induced by oxidative stress.
Advanced Applications in Chemical and Materials Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
The 6-methyl-1-thiocoumarin scaffold is a highly adaptable precursor in the field of organic chemistry. Its inherent reactivity allows for extensive modification, making it an ideal starting point for constructing a wide array of more complex molecular architectures.
Synthesis of Novel Heterocyclic Systems
The thiocoumarin framework is readily modified to serve as a key reactant for the synthesis of diverse heterocyclic systems. nih.govnih.gov The reactivity of the thiocoumarin core, particularly at positions 3 and 4, allows for a variety of chemical transformations. For instance, derivatives such as 4-hydroxythiocoumarin are easily obtained and can be used as foundational educts for more complex structures. nih.govresearchgate.net
These precursors can undergo condensation and cyclization reactions with a range of nucleophilic reagents. Functional groups like pyrimidine (B1678525) and 1,3,4-oxadiazole (B1194373) have been successfully introduced into the thiocoumarin scaffold, demonstrating its versatility. nih.gov One notable example involves the synthesis of larger, fused systems, such as 6,6′-arylidene-bis-[5-hydroxy-9-methyl-2,3-diarylthieno[3,2-g]thiocoumarins], starting from simpler thiocoumarin molecules. nih.gov This highlights the capacity of the 6-methyl-1-thiocoumarin backbone to act as a platform for generating novel, multi-ring heterocyclic compounds with unique properties.
Table 1: Examples of Heterocyclic Synthesis from Thiocoumarin Scaffolds This table is interactive. Users can sort data by clicking on the headers.
| Precursor Class | Reagents/Conditions | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Thiocoumarins | Aryl aldehydes | 6,6′-Arylidene-bis-thieno[3,2-g]thiocoumarins | nih.gov |
| 4-Hydroxythiocoumarin | Schiff bases / Acetic acid | Benzylidene-bis-4-hydroxythiocoumarin derivatives | researchgate.net |
| Thiocoumarins | Microwave irradiation, Lewis acid | Pyrimidine and 1,3,4-oxadiazole substituted thiocoumarins | nih.gov |
| 4-Hydroxythiocoumarin | Diphenylmethanol / HCl | 3-Benzylated thiocoumarins | researchgate.net |
Precursors for Polycyclic Aromatic Compounds
While the 6-methyl-1-thiocoumarin structure is itself a bicyclic aromatic system, its primary role as a precursor is in the synthesis of larger polycyclic heteroaromatic compounds rather than purely carbon-based polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) or chrysene. The presence of sulfur and oxygen atoms directs its synthetic utility towards creating complex systems that incorporate these heteroatoms.
The construction of larger fused systems, such as the thieno[3,2-g]thiocoumarins, exemplifies this principle. nih.gov In these reactions, a thiophene (B33073) ring is fused onto the existing benzothiopyran core, resulting in a more extensive, conjugated polycyclic heteroaromatic molecule. This strategy of building upon the thiocoumarin framework allows for the systematic development of complex aromatic structures with tailored electronic and photophysical properties, which are often sought after in materials science.
Contributions to Materials Science
The distinct electronic and photophysical characteristics of the 6-methyl-1-thiocoumarin scaffold have led to its exploration in various facets of materials science, from fluorescent dyes to advanced functional materials.
Development of Fluorescent Probes and Dyes
Thiocoumarins, including derivatives like 6-methyl-1-thiocoumarin, have been investigated as fluorescent probes and sensors. nih.gov The thiocarbonyl group within the donor-π-acceptor electronic structure of these molecules can give rise to intriguing optical properties. nih.gov The broader class of coumarin (B35378) compounds is well-established in the dye industry, with applications as fluorescent markers and laser dyes. nih.govresearchgate.netmdpi.com
The fluorescence of these compounds is often sensitive to their local environment, making them suitable for use as sensors for detecting various analytes, including heavy metal pollution. nih.gov For example, a specifically designed thiocoumarin derivative has been utilized as a ratiometric fluorescent probe for detecting specific reactive oxygen species. nih.gov The inherent fluorescence of the scaffold makes 6-methyl-1-thiocoumarin and its derivatives promising candidates for the development of new labeling agents and sensing materials.
Integration into Functional Materials
The properties of the thiocoumarin core make it a candidate for integration into advanced functional materials, particularly in the field of nonlinear optics (NLO). Theoretical and experimental studies on coumarins have shown they possess pronounced dipole moments, which is a key feature for materials with second-order NLO properties, such as second-harmonic generation (SHG). researchgate.net
The parent compound, 2H-thiochromen-2-one, crystallizes in a non-centrosymmetric space group, making it a candidate for SHG effects. researchgate.net This suggests that derivatives like 6-methyl-1-thiocoumarin could also be explored for similar applications. Materials with strong SHG responses are valuable in laser technology for frequency doubling and in other photonic applications. The potential to incorporate these molecules into polymers or crystal lattices opens up possibilities for creating new NLO materials. researchgate.net
Table 2: Potential Applications in Materials Science This table is interactive. Users can sort data by clicking on the headers.
| Application Area | Relevant Property | Underlying Principle | Compound Class Reference |
|---|---|---|---|
| Fluorescent Probes | Environment-sensitive fluorescence | Donor-π-acceptor electronic structure | Thiocoumarins nih.gov |
| Laser Dyes | Strong light emission | Conjugated π-system | Coumarins researchgate.netmdpi.com |
| Nonlinear Optics (SHG) | Second-order NLO response | Non-centrosymmetric crystal packing, large dipole moment | 2H-Thiochromen-2-one researchgate.net |
| Drug Delivery | Encapsulation capability | Formation of nanostructures | Thiocoumarin carboxylates nih.gov |
Applications in Drug Delivery Systems (e.g., Nanovesicles)
The thiocoumarin scaffold has also been explored in the design of novel drug carrier systems. Research has demonstrated the development of "egg shell-like" nanovesicles using thiocoumarin-3-carboxylate. nih.gov These vesicular drug delivery systems can encapsulate therapeutic molecules, offering a potential mechanism for controlled release. nih.govresearchgate.net
In one study, these thiocoumarin-based nanovesicles were used as a potential carrier for the antibiotic sulfamethoxazole. The formulation was shown to facilitate a pH-responsive and sustained release of the drug. nih.gov Although this research did not specifically use the 6-methyl derivative, it establishes a proof-of-concept for the utility of the thiocoumarin core in creating sophisticated drug delivery vehicles. The lipophilic nature of the benzothiopyran ring system is advantageous for its incorporation into the lipid or polymer bilayers that constitute such nanovesicles.
The search did not yield any specific studies that utilize 2H-1-Benzothiopyran-2-one, 6-methyl- as a precursor for the development of fungicides, insecticides, or herbicides that have undergone documented biological screening. Consequently, there are no detailed research findings or data tables to present on this specific application as requested.
General research on related thiocoumarin structures indicates their potential in various biological applications, but this does not extend to specific, detailed agrochemical studies of derivatives synthesized from 2H-1-Benzothiopyran-2-one, 6-methyl-. The scientific community has more extensively explored the derivatives of coumarin for their potential as herbicides and fungicides.
Due to the absence of specific research data on the use of 2H-1-Benzothiopyran-2-one, 6-methyl- as a building block in agrochemical research, it is not possible to provide an article with detailed research findings and data tables as per the user's request.
Future Research Directions and Emerging Opportunities for 2h 1 Benzothiopyran 2 One, 6 Methyl
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of thiocoumarins, including the 6-methyl derivative, has traditionally relied on methods that can be complex and may not align with the principles of green chemistry. mdpi.com Future research will undoubtedly focus on developing more efficient, environmentally benign, and economically viable synthetic pathways.
Current synthetic strategies often involve multi-step protocols which can be a constraint. researchgate.net While traditional methods like Friedel–Crafts type intramolecular cyclization have been employed, there is a growing interest in cleaner and faster techniques. mdpi.comresearchgate.net Microwave-assisted synthesis, for example, has been reported as an efficient, selective, and clean method for preparing thiocoumarins. nih.gov
Researchers are also exploring domino reactions, such as the Knoevenagel-hetero-Diels-Alder reaction, which offer more efficient and stereoselective routes. mdpi.comnih.gov The development of organocatalytic strategies is another promising avenue, offering enhanced stereoselectivity and functional group compatibility compared to some metal-catalyzed reactions. rsc.org The goal is to streamline reaction sequences to achieve higher purity and yields, minimizing the formation of undesired by-products. rsc.org
Table 1: Comparison of Synthetic Methodologies for Thiocoumarins
| Methodology | Advantages | Disadvantages | References |
| Traditional Lewis Acid Catalysis (e.g., AlCl₃) | Well-established | May require harsh conditions, not environmentally friendly | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Efficient, selective, fast, clean | Specialized equipment required | nih.gov |
| Domino Reactions (e.g., Knoevenagel-hetero-Diels-Alder) | Efficient, regio- and stereoselective, follows green chemistry principles | Can be complex to optimize | mdpi.comnih.gov |
| Organocatalysis | Enhanced stereoselectivity, good functional group compatibility | Catalyst development can be challenging | rsc.org |
Advanced Derivatization for Enhanced Specificity in Molecular Interactions
The core structure of 6-methyl-2H-1-benzothiopyran-2-one serves as a versatile scaffold for the introduction of various functional groups. nih.gov Future research will heavily focus on advanced derivatization to fine-tune the molecule's properties for specific biological targets. By strategically modifying the scaffold, scientists aim to enhance its specificity and efficacy in molecular interactions.
This involves creating a diverse library of derivatives by introducing different substituents at various positions on the benzothiopyran ring. For instance, the introduction of functional groups like pyrimidine (B1678525) and 1,3,4-oxadiazole (B1194373) has already been explored. nih.gov Further modifications could lead to compounds with improved pharmacological profiles. The synthesis of more complex molecules, often presenting extra rings, starting from simple thiocoumarins is an area of active investigation. mdpi.comnih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The convergence of artificial intelligence (AI) and medicinal chemistry presents a transformative opportunity for the design of novel 6-methyl-2H-1-benzothiopyran-2-one derivatives. researchgate.net AI and machine learning (ML) algorithms can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of virtual compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov
Predictive Modeling: Machine learning models can be trained to predict the bioactivity and physicochemical properties of new derivatives, guiding synthetic efforts towards the most promising candidates. researchgate.net
De Novo Drug Design: Generative AI models can design novel molecular structures with desired therapeutic profiles from scratch. mdpi.com
Retrosynthetic Analysis: AI can assist in planning synthetic routes, identifying accessible molecules with optimized structural features and reducing the time and resources required for synthesis. researchgate.netbiopharmatrend.com
This data-driven approach will enable a more rational and efficient exploration of the chemical space around the 6-methyl-2H-1-benzothiopyran-2-one scaffold. researchgate.net
Investigation of Undiscovered Photophysical Phenomena
Coumarin (B35378) derivatives are known for their interesting photophysical properties, and their thio-analogs are no exception. mdpi.comrsc.org Replacing the carbonyl oxygen with sulfur in coumarins to form thiocoumarins can lead to a red-shift in absorption and emission spectra. mdpi.com Future research will focus on a deeper investigation of the photophysical properties of 6-methyl-2H-1-benzothiopyran-2-one and its derivatives.
Key areas of exploration include:
Fluorescence Properties: A thorough characterization of the absorption and emission spectra, molar absorption coefficients, and fluorescence quantum yields in various solvents. nih.gov
Structure-Property Relationships: Understanding how modifications to the molecular structure influence its photophysical behavior. For example, the introduction of strong electron-withdrawing or electron-donating groups can significantly alter the absorption and emission maxima. nih.gov
Potential Applications: Exploring the use of these compounds as fluorescent probes for bioimaging, particularly for targeting specific subcellular compartments like mitochondria. researchgate.net
Time-dependent density functional theory (TD-DFT) calculations can be a valuable tool to predict and understand the absorption spectra of these molecules. mdpi.com
Elucidation of Further Molecular Mechanisms in Biological Systems
While the biological potential of thiocoumarins is recognized, a comprehensive understanding of the molecular mechanisms of action for 6-methyl-2H-1-benzothiopyran-2-one is still evolving. nih.gov Future research will need to employ a range of biochemical and cellular assays to elucidate how this compound and its derivatives interact with biological systems.
This will involve identifying specific protein targets and signaling pathways that are modulated by the compound. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. The use of hybrid quantum chemistry/molecular mechanics simulations can provide valuable insights into the photochemical reactions and structural changes of such molecules within a biological environment. rsc.org This knowledge will be instrumental in advancing the development of 6-methyl-2H-1-benzothiopyran-2-one-based compounds for various biomedical applications.
Q & A
Q. What are the established synthetic routes for 6-methyl-2H-1-benzothiopyran-2-one, and what critical parameters influence yield?
The synthesis of benzothiopyranone derivatives often involves bromination or functionalization of precursor molecules. For example, a related compound, 7-acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one, was synthesized using n-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as an initiator in carbon tetrachloride under reflux conditions . Key parameters include:
- Reaction time : Extended reflux (e.g., 20 hours) ensures complete conversion.
- Solvent choice : Carbon tetrachloride minimizes side reactions due to its inertness.
- Purification : Recrystallization from ethyl acetate improves purity. Adapting this method for 6-methyl derivatives would require optimizing substituent positions and monitoring steric effects.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 6-methyl-2H-1-benzothiopyran-2-one?
Structural elucidation relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the thiopyranone ring (e.g., carbonyl carbon at ~160–170 ppm) and methyl groups (~20–30 ppm for C-6 methyl). NIST databases provide reference shifts for analogous benzopyranones .
- IR spectroscopy : Strong absorption at ~1700 cm<sup>-1</sup> for the thioketone (C=S) or lactone (C=O) stretching.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 192 for C10H8OS) and fragmentation patterns confirm the backbone .
Q. What are the key physicochemical properties (e.g., solubility, stability) of 6-methyl-2H-1-benzothiopyran-2-one under experimental conditions?
- Solubility : Benzothiopyranones are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Substituents like methyl groups may enhance lipophilicity .
- Stability : Thiopyranones are sensitive to light and moisture. Storage at 2–8°C in inert atmospheres (argon) is recommended .
- Melting point : Analogous methyl-substituted benzopyranones exhibit melting points between 100–150°C, depending on crystallinity .
Q. What safety protocols are essential when handling 6-methyl-2H-1-benzothiopyran-2-one in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Respiratory protection (N95 masks) if dust is generated .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .
- Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for thiopyranone derivatives?
Discrepancies may arise from:
- Initiator efficiency : AIBN vs. alternative radical initiators (e.g., benzoyl peroxide) affecting bromination rates .
- Substituent electronic effects : Electron-donating groups (e.g., methyl) may deactivate the thiopyranone ring, requiring longer reaction times.
- Analytical validation : Cross-validate yields via HPLC or GC-MS to rule out impurities .
Q. What mechanistic insights explain the reactivity of 6-methyl-2H-1-benzothiopyran-2-one in photochemical or catalytic reactions?
- Photochemical behavior : The thiopyranone ring may undergo [2+2] cycloaddition under UV light, influenced by the methyl group’s steric hindrance .
- Catalytic applications : Thiopyranones act as ligands in metal-catalyzed reactions. The methyl group’s electron-donating effect could modulate metal center reactivity .
- DFT studies : Computational modeling (e.g., Gaussian) can predict charge distribution and reactive sites .
Q. How do structural modifications (e.g., halogenation at C-4) alter the biological activity of 6-methyl-2H-1-benzothiopyran-2-one?
- Bromination : Introducing bromine at C-4 (via NBS) enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
- Bioactivity assays : Compare antimicrobial or anticancer activity of halogenated vs. non-halogenated derivatives using in vitro models (e.g., MIC assays, MTT cytotoxicity tests) .
Q. What strategies mitigate challenges in crystallizing 6-methyl-2H-1-benzothiopyran-2-one for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
